1-Acetyl-7-bromo-5-nitroindoline
Description
Significance of the Indoline (B122111) Core in Synthetic Heterocyclic Chemistry
The indoline nucleus, a bicyclic structure composed of a benzene (B151609) ring fused to a five-membered nitrogen-containing ring, is a cornerstone in synthetic heterocyclic chemistry. researchgate.netekb.eg Its prevalence stems from its presence in a vast array of natural products and its utility as a versatile building block for more complex molecules. ekb.egresearchgate.net The structural rigidity and defined stereochemical features of the indoline core make it an attractive scaffold for the synthesis of a diverse range of organic compounds. ekb.eg
Chemists have been captivated by the indoline ring for its adaptability in constructing intricate molecular frameworks. researchgate.net The reactivity of the indoline system can be strategically modulated at several positions, including the nitrogen atom and various sites on the aromatic ring, allowing for the introduction of a wide range of functional groups. dergipark.org.tr This tunability is crucial for the development of novel synthetic methodologies and the assembly of target molecules with desired properties.
The indoline scaffold serves as a key pharmacophore in the synthesis of potent biological agents and is a privileged structure in target-based drug design. researchgate.net Its applications extend to being a chiral support in asymmetric synthesis, highlighting its importance in creating stereochemically defined molecules. ekb.eg
Overview of Substituted Indoline Derivatives as Advanced Synthetic Intermediates
Substituted indoline derivatives are highly valuable as advanced synthetic intermediates, providing a gateway to a multitude of complex molecular structures. ekb.egorganic-chemistry.org The strategic placement of various substituents on the indoline core allows for a high degree of molecular diversity and the fine-tuning of chemical reactivity. These derivatives are instrumental in multi-step synthetic sequences, where each substituent can be selectively manipulated to build up molecular complexity.
The development of efficient methods for the synthesis of substituted indolines is an active area of research. organic-chemistry.orgresearchgate.net Techniques such as palladium-catalyzed intramolecular C-H amination and other metal-catalyzed reactions have provided access to a wide variety of substituted indoline derivatives under mild conditions. organic-chemistry.org These methods often exhibit high functional group tolerance, enabling the synthesis of intricately functionalized intermediates.
N-acylindolines, a specific class of substituted indolines, have garnered significant attention due to their unique chemical properties. beilstein-journals.orgnih.gov The N-acyl group can influence the reactivity of the indoline ring system and can also serve as a protecting group or a handle for further chemical transformations. researchgate.net The chemoselective N-acylation of indoles is a key strategy for accessing these important intermediates. beilstein-journals.org
Properties of 1-Acetyl-7-bromo-5-nitroindoline
The compound this compound is a solid, appearing as a white or light yellow crystal. It is characterized by the following properties:
| Property | Value | Source |
| Molecular Formula | C₁₀H₉BrN₂O₃ | sigmaaldrich.com |
| Molecular Weight | 285.09 g/mol | sigmaaldrich.com |
| Melting Point | Approximately 152-154°C | |
| Solubility | Slightly soluble in water, soluble in most organic solvents | |
| Storage Temperature | 2-8°C | sigmaaldrich.com |
| CAS Number | 62368-07-4 | sigmaaldrich.comchemicalbook.comsigmaaldrich.com |
Research Findings on this compound
Recent research has explored the utility of this compound as a precursor in the synthesis of more complex molecules. For instance, it has been used in the synthesis of nucleoside derivatives. jst.go.jpnih.gov In one study, 5-bromo-N-acetyl-7-nitroindoline was coupled with glycal using a Mizoroki–Heck reaction, a palladium-catalyzed cross-coupling reaction. jst.go.jp This highlights the compound's role as a building block in creating carbon-carbon bonds.
Furthermore, derivatives of N-acetyl-7-nitroindoline are known to be photo-activatable. jst.go.jpnih.gov UV irradiation can activate the acetyl group, leading to the formation of a nitronic anhydride (B1165640) intermediate. jst.go.jpnih.gov This reactive species can then participate in various chemical transformations, such as the acylation of nucleophiles. nih.gov This photochemical property opens up possibilities for its use in light-induced chemical synthesis.
The synthesis of 5-bromo-7-nitroindoline-S-thiocarbamates, a related class of photoreactive compounds, has also been reported, starting from the commercially available 5-bromo-7-nitroindoline (B556508). nih.gov This demonstrates the ongoing efforts to expand the synthetic utility of the 7-nitroindoline (B34716) scaffold.
Structure
3D Structure
Properties
IUPAC Name |
1-(7-bromo-5-nitro-2,3-dihydroindol-1-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN2O3/c1-6(14)12-3-2-7-4-8(13(15)16)5-9(11)10(7)12/h4-5H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAKJWJNRDAXRIX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C1C(=CC(=C2)[N+](=O)[O-])Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50314740 | |
| Record name | 1-Acetyl-7-bromo-5-nitroindoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50314740 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
220442-80-8 | |
| Record name | 1-Acetyl-7-bromo-5-nitroindoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50314740 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Strategic Approaches for the Chemical Synthesis of 1 Acetyl 7 Bromo 5 Nitroindoline and Analogous Indoline Derivatives
Established Synthetic Pathways to the Indoline (B122111) Nucleus
The construction of the indoline core is a fundamental step in the synthesis of 1-acetyl-7-bromo-5-nitroindoline. Various methods have been developed for the synthesis of indoles and their saturated counterparts, indolines. taylorandfrancis.com
Palladium-Catalyzed Cyclization and Amination Methodologies for Indolines
Palladium-catalyzed reactions are powerful tools for the formation of carbon-nitrogen bonds and are widely used in the synthesis of nitrogen-containing heterocycles, including indolines. These methods often involve the intramolecular cyclization of suitably functionalized precursors.
One such approach involves the palladium-catalyzed intramolecular amination of unactivated C(sp³)–H bonds. acs.org For instance, 1-(tert-butyl)-2-iodobenzene and its derivatives can undergo C–H activation to form palladacycles, which are then aminated to yield 3,3-disubstituted indolines. acs.org Another strategy relies on the palladium-catalyzed cyclization of 2-bromophenethylamines, followed by N-arylation to produce N-arylindoles. nih.gov The synthesis of indolines from aryl iodides and aziridines has also been achieved through palladium/norbornene cooperative catalysis. nih.gov
The Larock indole (B1671886) synthesis, a palladium-catalyzed heteroannulation of an ortho-iodoaniline and a disubstituted alkyne, is a versatile method for preparing indoles that can be subsequently reduced to indolines. wikipedia.orgub.edu This reaction is highly adaptable and can tolerate a variety of functional groups. wikipedia.org Modifications of the Larock synthesis have been developed to improve its efficiency and expand its scope, including the use of different palladium catalysts and reaction conditions. nih.govacs.org
A novel method for indole synthesis involves the palladium-catalyzed intramolecular cyclization of alkynes and imines, which provides a route to 2-substituted-3-(1-alkenyl)indoles. organic-chemistry.org This approach is particularly useful for creating functionalized indoles that can be further modified. organic-chemistry.org
Reductive Cyclization and Hydroboration Strategies for Saturated Nitrogen Heterocycles
Reductive cyclization is a common strategy for the synthesis of saturated nitrogen heterocycles. This often involves the reduction of a nitro group to an amine, which then undergoes intramolecular cyclization. The Reissert indole synthesis, for example, involves the reductive cyclization of ethyl o-nitrophenylpyruvate to yield indole-2-carboxylic acid. wikipedia.orgyoutube.comyoutube.com
Hydroacylation followed by a conjugate addition cascade offers a pathway to a variety of saturated heterocycles. rsc.org Rhodium-catalyzed hydroacylation of alkynes with pendant nucleophiles can produce linear α,β-unsaturated enone intermediates that cyclize to form saturated O-, N-, and S-heterocycles. rsc.org
Oxidative Intramolecular Amination Techniques for Indoline Formation
Oxidative methods provide an alternative route to indoline synthesis. An intramolecular oxidative amino-hydroxylation of o-allenyl anilines has been reported. nsf.gov In this reaction, carbamate-protected anilines react with lead(IV) carboxylates, leading to a tandem C-N bond formation (allene cyclization) and C-O bond formation (carboxylate trapping) to produce indole products. nsf.gov
Copper-catalyzed oxidative amination of indoles at the 3-position has also been achieved using hypervalent iodine(III) and bissulfonimides. nih.gov Furthermore, iodine-promoted oxidative cleavage of the C2-C3 bond in indoles can lead to the formation of amides, offering a pathway to quinazolin-4(3H)-ones and tryptanthrins. rsc.orgrsc.org Intramolecular dearomative oxidative coupling of indoles is another powerful strategy for the synthesis of complex indoline alkaloids. acs.org
Adaptations of Classical Indole Synthesis Routes for Indoline Derivatives (e.g., Fischer, Reissert, Larock modifications)
Classical indole syntheses can be adapted to produce indoline derivatives, often by subsequent reduction of the initially formed indole ring.
The Fischer indole synthesis , discovered by Emil Fischer in 1883, is a widely used method for preparing indoles from aryl hydrazines and aldehydes or ketones in the presence of an acid catalyst. byjus.comwikipedia.org The resulting indole can then be reduced to the corresponding indoline. The reaction mechanism involves the formation of a phenylhydrazone, followed by a wikipedia.orgwikipedia.org-sigmatropic rearrangement and cyclization. byjus.comwikipedia.orgnumberanalytics.com Modifications to the Fischer indole synthesis, such as the Buchwald modification, utilize a palladium-catalyzed cross-coupling of aryl bromides and hydrazones to form the necessary N-arylhydrazone intermediate. wikipedia.org This method has been applied to the total synthesis of various natural products. rsc.orgnih.gov
The Reissert indole synthesis provides a route to indoles from ortho-nitrotoluene and diethyl oxalate. wikipedia.org The initial condensation product, ethyl o-nitrophenylpyruvate, undergoes reductive cyclization with zinc in acetic acid to form indole-2-carboxylic acid, which can be decarboxylated to indole. wikipedia.org This indole can then be reduced to an indoline.
The Larock indole synthesis is a palladium-catalyzed reaction between an ortho-iodoaniline and a disubstituted alkyne to form an indole. wikipedia.orgub.edu This method is known for its versatility and has been extensively studied and modified. wikipedia.orgub.edunih.govacs.orgresearchgate.net The resulting indole can be hydrogenated to the corresponding indoline.
Targeted Synthesis of Substituted N-Acetylindolines
Once the indoline nucleus is formed, the next step in the synthesis of this compound is the introduction of the acetyl group at the nitrogen atom.
Approaches to Introduce Acetyl Functionality at the Nitrogen Atom (N-Acylation)
N-acylation of indolines is a common transformation. nih.govnsf.gov Due to the lower nucleophilicity of the indole nitrogen, direct acylation can be challenging. researchgate.net
Several methods have been developed for the N-acylation of indoles and, by extension, indolines. A common approach involves the use of acylating agents like acyl chlorides or anhydrides in the presence of a base. researchgate.net For instance, 5-bromo-7-nitroindole can be acylated with acetic anhydride (B1165640) to produce 1-acetyl-5-bromo-7-nitroindole. Another method utilizes thioesters as a stable acyl source for the chemoselective N-acylation of indoles. nih.gov
Direct N-acylation of indoles with carboxylic acids has also been reported using boric acid as a catalyst. clockss.org More recently, an inorganic base-catalyzed N-acylation of indoles with alkenyl carboxylates has been developed. bohrium.com
A specific synthesis of N-acetyl-7-nitroindoline derivatives involved the iodination of 7-nitroindole (B1294693) followed by acetylation with sodium hydride, DMAP, and acetic anhydride. jst.go.jp This highlights a potential route for introducing the acetyl group after other substituents are in place.
Regioselective Halogenation (Bromination) and Nitration Strategies on the Indoline Ring System
The controlled introduction of bromo and nitro groups onto the indoline framework is a key challenge in the synthesis of compounds like this compound. The regioselectivity of these electrophilic aromatic substitution reactions is highly dependent on the directing effects of the substituents already present on the ring and the reaction conditions employed.
Bromination: The bromination of indoline derivatives can be directed to specific positions on the aromatic ring. For instance, to achieve C6-bromination of methyl indolyl-3-acetate, a multi-step approach involving the introduction of electron-withdrawing groups at the N1 and C8 positions has been successfully employed. researchgate.net This strategy deactivates other positions, thereby favoring bromination at the C6 position. researchgate.net The use of N-bromosuccinimide (NBS) in a suitable solvent like acetonitrile (B52724) provides a greener and more efficient method for the para-selective bromination of electron-rich aromatic systems without the need for harsh acids or metal catalysts. wku.edu
Nitration: Similarly, the nitration of N-protected indolines can be achieved with high regioselectivity. An efficient and facile method for the C5 nitration of N-protected indolines utilizes ferric nitrate (B79036) as the nitrating agent under mild conditions. figshare.comtandfonline.com This method demonstrates broad substrate scope and provides moderate to excellent yields. figshare.comtandfonline.com The reaction of 3-acetylindole (B1664109) with nitronium tetrafluoroborate (B81430) (NO₂BF₄) in the presence of tin tetrachloride (SnCl₄) can yield either 3-acetyl-5-nitroindole or 3-acetyl-6-nitroindole depending on the reaction temperature, showcasing the fine control that can be exerted over the regioselectivity of nitration.
Multi-Step Synthesis Sequences for Complex Substituted N-Acetyl-Nitroindoline Derivatives
The synthesis of complex molecules like this compound often necessitates a multi-step approach, where each step introduces a specific functional group in a controlled manner.
A plausible synthetic route to this compound could commence with the acetylation of indoline, followed by regioselective nitration at the C5 position and subsequent bromination at the C7 position. Alternatively, the order of nitration and bromination could be reversed, depending on the directing effects of the groups at each stage.
For example, the synthesis of nucleoside derivatives of N-acetyl-7-nitroindoline has been reported, which involves the initial synthesis of a substituted N-acetyl-nitroindoline. jst.go.jpnih.gov In one instance, 7-nitroindole was first iodinated and then acetylated to form N-acetyl-3-iodo-7-nitroindole. jst.go.jp This intermediate then underwent a Mizoroki–Heck reaction to couple with a glycal, demonstrating a multi-step sequence to a complex derivative. jst.go.jp
| Starting Material | Reagents and Conditions | Intermediate/Product | Reference |
| N-protected indolines | Ferric nitrate, CH₃CN, 40°C | C5-nitroindoline derivatives | tandfonline.com |
| Methyl indolyl-3-acetate | 1. Introduction of EWG at N1, C8; 2. Br₂/CCl₄; 3. NaCN/DMSO | Methyl 6-bromoindolyl-3-acetate | researchgate.net |
| 7-Nitroindole | 1. N-iodosuccinimide; 2. Acetic anhydride, NaH, DMAP | N-Acetyl-3-iodo-7-nitroindole | jst.go.jp |
| 5-Bromo-N-acetyl-7-nitroindoline | Glycal, Pd(PPh₃)₄, Ag₂CO₃, 1,4-dioxane (B91453) | Coupled glycal derivative | jst.go.jp |
Contemporary Green Chemistry Methodologies in Indoline Synthesis
In recent years, the principles of green chemistry have been increasingly applied to the synthesis of indoline derivatives, aiming to reduce the environmental impact of chemical processes. tandfonline.comtandfonline.com This includes the use of solvent-free conditions, microwave assistance, and catalyst-free protocols.
Application of Solvent-Free and Environmentally Benign Reaction Conditions
Solvent-free reactions offer significant environmental benefits by eliminating the use of often hazardous and volatile organic solvents. nih.gov The synthesis of bis(indolyl)methanes, for example, has been achieved in excellent yields under solvent-free conditions using a catalytic amount of ceric ammonium (B1175870) nitrate (CAN). researchgate.net This method is simple, efficient, and involves an easy work-up. researchgate.net Another approach utilizes a sulfonic-acid-functionalized ionic liquid as a recyclable Brønsted acid catalyst for the synthesis of indole derivatives at room temperature without any solvent. cdnsciencepub.com
The use of water as a reaction medium is another hallmark of green chemistry. The synthesis of indole-dihydrofuran biheterocycles has been accomplished through a one-pot, three-component microwave-assisted reaction in water, with high yields. tandfonline.com
| Reaction Type | Catalyst/Conditions | Products | Advantages | Reference |
| Michael addition of indoles | Ceric Ammonium Nitrate (CAN), solvent-free | Bis(indolyl)methanes | Excellent yields, simple work-up | researchgate.net |
| Michael addition of indoles | Sulfonic-acid-functionalized ionic liquid, solvent-free, room temp. | 3-substituted indoles | Reusable catalyst, high yields | cdnsciencepub.com |
| Ring expansion of indoles | Thermal, solvent- and catalyst-free | Highly functionalized benzazepines | Good yields, no catalyst or solvent | rsc.org |
| Addition of indole to aldehydes | CaO, neat conditions | 1-[1-(1H-indol-3-yl) alkyl]-1H-indoles | Solvent-free | nih.gov |
Microwave-Assisted and Catalyst-Free Synthetic Protocols
Catalyst-free protocols represent another significant advancement in green synthesis. The thermal and open-air reaction of substituted indoles with dialkylacetylene dicarboxylates to produce highly functionalized benzazepines proceeds in very good yields without the need for a solvent or catalyst. rsc.org
| Synthetic Method | Key Features | Products | Reference |
| Bischler Indole Synthesis | Microwave-assisted, solvent-free | 2-Arylindoles | organic-chemistry.org |
| Intramolecular arene-alkene coupling | Microwave-assisted | 3-Substituted indoles | knu.ac.kr |
| Pd-Catalyzed Heterocyclization | Microwave-assisted | 2-Methyl-1H-indole-3-carboxylate derivatives | mdpi.com |
| Ring expansion of indoles | Thermal, solvent- and catalyst-free | Highly functionalized benzazepines | rsc.org |
Advanced Mechanistic and Computational Investigations of N Acyl Nitroindoline Photoreactivity
Application of Quantum Chemistry in Photoreaction Mechanism Elucidation
Quantum chemistry has emerged as a powerful tool for unraveling the intricate details of photochemical reactions, providing insights that are often inaccessible through experimental methods alone. chemrxiv.org
Computational studies, often employing semiempirical and ab initio methods, have been instrumental in mapping the reaction pathways of N-acyl-nitroindolines in both their ground (S0) and excited (S1) electronic states. researchtrends.net These models have revealed that the photouncaging mechanism is a complex process involving multiple steps and competing pathways. nih.govresearchgate.net
Upon photoexcitation, one proposed pathway involves the migration of the acetyl group from the indoline (B122111) nitrogen to an oxygen atom of the adjacent nitro group. chemrxiv.orgnih.gov This can proceed through different routes, including a concerted antarafacial 1,5-sigmatropic shift in the excited state. researchtrends.net Another competitive pathway involves the formation of a cyclic intermediate. nih.govresearchgate.net Both of these pathways ultimately lead to the formation of a key intermediate, a nitronic anhydride (B1165640). nih.govresearchgate.net
The relative energies of the various transition states and intermediates along these pathways have been calculated to determine the most plausible reaction mechanism. For instance, in a related dinitroindolinyl acetate, the migration transition structure was found to be only 5.8 kcal/mol higher in energy than the reactant, making it accessible at room temperature. chemrxiv.orgnih.gov The subsequent cyclization steps have even lower activation barriers. chemrxiv.orgnih.gov These computational findings help to explain the experimentally observed products and reaction kinetics.
| Structure | Description | Relative Gibbs Free Energy (kcal/mol) |
|---|---|---|
| Reactant (Singlet State) | Initial Ground State Molecule | 0.0 |
| Migration Transition State | Transition state for acetyl group migration | 5.8 |
| Cyclization Transition State 1 | First transition state in the cyclization pathway | 3.3 |
| Cyclic Intermediate | Intermediate formed during cyclization | - |
| Cyclization Transition State 2 | Second transition state in the cyclization pathway | 1.4 |
| Nitronic Anhydride | Key common intermediate | - |
The study of potential energy surfaces (PESs) provides a detailed map of the energy landscape of a molecule as a function of its geometry. arxiv.org In photochemical reactions, the interaction between different electronic states is crucial, and this is often mediated by conical intersections (CIs). researchgate.net CIs are points on the PES where two electronic states become degenerate, providing an efficient pathway for non-adiabatic transitions, allowing the molecule to switch from an excited state back to the ground state. researchgate.net
Computational studies have explored the PESs of N-acyl-nitroindolines to understand the dynamics of their de-excitation. rsc.org The location and accessibility of CIs can significantly influence the reaction pathway and quantum yield of the photoreaction. researchgate.net For example, the presence of an additional nitro group in some derivatives can lower the energy of the triplet states relative to the first singlet state, increasing the rate of intersystem crossing and leading to higher quantum yields. nih.govresearchgate.net The topology of the PES around a CI, whether it is "peaked" or "sloped," can also affect the dynamics of the reaction. researchgate.net
Time-Resolved Spectroscopic Studies of Reaction Intermediates
While computational methods provide a theoretical framework, experimental techniques are essential to detect and characterize the transient species that are formed during a photochemical reaction.
Laser flash photolysis (LFP) is a powerful technique used to study short-lived intermediates in photochemical reactions. ru.ac.za In a typical LFP experiment, a short, intense laser pulse excites the sample, and the subsequent changes in absorption are monitored over time using a second light source. ru.ac.za This allows for the direct observation of transient species such as excited states, radicals, and ions. ru.ac.za
LFP studies on nitroindoline (B8506331) derivatives have been crucial in identifying key intermediates. acs.org For instance, in the photolysis of 1-acyl-7-nitroindolines, a transient species with a maximum absorption around 450 nm has been observed, which is attributed to the formation of a nitronic anhydride intermediate. acs.org The decay of this transient species can then be monitored to determine its lifetime and reactivity. acs.org
| Compound Type | Observed Transient Species | Absorption Maximum (λmax) | Reference |
|---|---|---|---|
| 1-Acyl-7-nitroindolines | Nitronic Anhydride | ~450 nm | acs.org |
| 6-Nitroindolinospiropyran | Triplet Excited States of Merocyanine | 440 nm | rsc.org |
| 9-Fluorenone with 5-Hydroxyindole | 9-Fluorenone Radical Anion | ~460 nm | ias.ac.in |
By analyzing the decay kinetics of the transient absorption signals, valuable information about the rates of different photochemical processes can be obtained. cchmc.org The decay of the nitronic anhydride intermediate in aqueous media, for example, has been found to follow single exponential decay kinetics, with an observed rate constant (k_obs) of 5 x 10^6 s^-1. acs.org This corresponds to a sub-microsecond lifetime for this crucial intermediate, highlighting its high reactivity. acs.org This rapid decay is associated with the release of the carboxylic acid and the formation of the corresponding nitrosoindole. acs.org
The kinetics can also be influenced by factors such as the solvent environment. In some cases, the decay of transient species can be affected by the presence of oxygen, indicating the involvement of triplet states. rsc.org
Deuterium (B1214612) Isotope Effects in Photorelease Mechanisms
The study of kinetic isotope effects (KIEs), particularly deuterium isotope effects, is a powerful tool for elucidating reaction mechanisms. researchgate.net By replacing a hydrogen atom with a deuterium atom at a specific position in the molecule, changes in the reaction rate can be observed. nih.gov These changes provide insight into bond-breaking and bond-forming steps in the rate-determining step of the reaction. researchgate.net
While specific studies on the deuterium isotope effects in the photorelease mechanism of 1-Acetyl-7-bromo-5-nitroindoline are not extensively detailed in the provided context, the principles of KIEs are broadly applicable to understanding such photochemical reactions. cchmc.orgiaea.org For example, a significant KIE would be expected if a C-H bond is broken in the rate-determining step of the photoreaction. The magnitude of the KIE can help to distinguish between different proposed mechanisms. nih.gov The absence of a significant isotope effect might suggest that the particular C-H bond is not involved in the rate-limiting step.
Strategic Applications of 1 Acetyl 7 Bromo 5 Nitroindoline in Advanced Organic Synthesis and Materials Science Research
Design and Implementation as Photo-Triggerable Reagents
The inherent photochemical properties of the 7-nitroindoline (B34716) core make it an excellent candidate for the design of reagents that can be activated by light. This photo-responsiveness allows for precise spatial and temporal control over chemical reactions, a highly desirable feature in complex biological and chemical systems.
Photolabile Protecting Groups for Carboxylic Acids and Other Functionalities
1-Acyl-7-nitroindoline derivatives, including 1-acetyl-7-bromo-5-nitroindoline, are well-regarded as photolabile protecting groups (PPGs), often referred to as "photocages". nih.govacs.org These groups can be attached to a functional group on a molecule, rendering it temporarily inactive. Upon irradiation with near-UV light, the protecting group is cleaved, releasing the active molecule on demand. nih.govresearchgate.net
The mechanism of release for carboxylic acids is particularly efficient. researchgate.net Following photoexcitation, the 1-acyl-7-nitroindoline undergoes a rearrangement to form a highly reactive nitronic anhydride (B1165640) intermediate. nih.govjst.go.jp In aqueous environments, this intermediate rapidly decomposes to release the carboxylic acid and a 7-nitrosoindole byproduct. researchgate.net Laser flash photolysis studies have shown that this release can occur on a sub-microsecond timescale, making these PPGs ideal for studying rapid biological processes. researchgate.net
The applications extend beyond carboxylic acids. The reactive intermediate generated upon photolysis is capable of acylating other nucleophiles, such as amines and alcohols, under neutral conditions. nih.govjst.go.jp This photo-activated acetylating property allows for the light-induced formation of amides and esters. jst.go.jpnih.gov Specifically, amides of 5-bromo-7-nitroindoline (B556508) have been utilized as photocleavable protecting groups in various synthetic contexts, including peptide and glycopeptide synthesis. nih.gov
Table 1: Photochemical Properties of 1-Acyl-7-nitroindoline Derivatives
| Property | Description | References |
|---|---|---|
| Activation Wavelength | Near-UV or indigo-colored light (typically ~350 nm). Can be tuned for two-photon excitation (~710 nm). | nih.gov |
| Release Mechanism | Formation of a reactive nitronic anhydride intermediate followed by solvent-dependent cleavage. | nih.govresearchgate.net |
| Release Rate | Extremely rapid, occurring on the sub-microsecond timescale in aqueous solutions. | researchgate.net |
| Released Functionalities | Carboxylic acids, amines, alcohols, phosphates, and thiols. | nih.govnih.gov |
| Byproducts | Primarily 7-nitrosoindole derivatives in aqueous media. | researchgate.net |
"Caged" Compounds for Controlled Release in Chemical Systems
The concept of "caging" involves the temporary inactivation of a biologically active molecule by a PPG, with its activity restored upon photo-irradiation. acs.org 1-Acyl-7-nitroindoline derivatives have proven to be excellent caging agents due to their efficient photochemistry and rapid release kinetics. nih.govacs.org This strategy provides unparalleled spatiotemporal control over the release of bioactive compounds like neurotransmitters, allowing researchers to probe their function in real-time within living cells. researchgate.net
For instance, neuroactive amino acids such as L-glutamate have been successfully caged with substituted 7-nitroindoline derivatives. researchgate.netnih.gov Upon a brief flash of light, the neurotransmitter is released in the immediate vicinity of its receptors, triggering a biological response that can be precisely measured. researchgate.net This technique has been instrumental in studying the kinetics of neurotransmitter receptors in cultured hippocampal neurons. researchgate.net The ability to use two-photon excitation further enhances spatial control, minimizing damage to surrounding tissues. nih.gov
Utility in the Construction of Complex Molecular Architectures
Beyond its use as a photolabile trigger, the this compound scaffold serves as a versatile building block for the synthesis of intricate molecular structures. The ortho-disposed bromo and nitro functionalities, along with the acetylated nitrogen, provide multiple reactive sites for elaboration into advanced heterocyclic systems.
Building Blocks for Polycyclic Structures and Advanced Heterocyclic Scaffolds
The indoline (B122111) framework is a privileged scaffold found in numerous natural products and pharmaceuticals. nih.gov The functional groups on this compound offer strategic entry points for constructing more complex, polycyclic systems. For example, the nitro group can be readily reduced to an amine. This newly formed amino group can then participate in intramolecular cyclization reactions, a key strategy for assembling N-fused polycyclic indolines. researchgate.net
Furthermore, the bromine atom at the 7-position is a valuable handle for introducing molecular complexity via transition metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, or Buchwald-Hartwig amination reactions. This allows for the fusion of additional rings or the attachment of diverse substituents, paving the way for libraries of novel heterocyclic compounds. The development of methods for creating polycyclic fused indoline scaffolds is an active area of research, highlighting the importance of versatile starting materials like functionalized indolines. nih.gov
Integration into Nucleoside Analogues for DNA Modification and Photoreactivity Studies
A particularly innovative application of this compound is in the field of nucleic acid chemistry. Researchers have synthesized nucleoside analogues by connecting the N-acetyl-7-nitroindoline moiety to a deoxyribose sugar. jst.go.jpnih.gov These modified nucleosides can then be incorporated into DNA strands using standard solid-phase synthesis. nih.gov
The purpose of integrating this photoreactive unit into DNA is to study and control DNA-protein and DNA-RNA interactions. nih.govelsevierpure.com Upon UV irradiation of a DNA/RNA duplex containing an N-acetyl-7-nitroindoline analogue, the photo-activated acetyl group can be transferred to the complementary RNA strand in a targeted manner. jst.go.jpnih.gov Depending on the specific design of the analogue, other reactions are also possible. In one study, a derivative formed a photo-cross-linked adduct with the target RNA strand, effectively creating a permanent link between the two strands upon illumination. jst.go.jpnih.gov This ability to induce photo-acetylation or photo-cross-linking within a nucleic acid duplex opens up new avenues for studying gene function and developing novel phototherapeutic agents. nih.govnih.gov The synthesis of these analogues has specifically utilized 5-bromo-N-acetyl-7-nitroindoline as a key starting material. jst.go.jp
Table 2: Photoreactivity of N-Acetyl-7-nitroindoline Nucleoside Analogues in DNA/RNA Duplexes
| Analogue Design | Observed Photoreaction | Potential Application | References |
|---|---|---|---|
| Indoline at 5-position of deoxyribose | Deacetylation to form nitroso derivative; no effect on RNA. | Probing duplex microenvironment. | jst.go.jpnih.gov |
| Indoline at 3-position of deoxyribose | Acetylation of the complementary RNA strand. | Targeted modification of RNA. | jst.go.jpnih.gov |
| Indoline linked via glycerol (B35011) spacer | Formation of a photo-cross-linked adduct with RNA. | Covalent trapping of RNA-DNA interactions. | jst.go.jpnih.gov |
Applications in Material Science for the Development of Novel Functional Compounds
The unique photochemical properties of 7-nitroindoline derivatives also lend themselves to applications in materials science. The ability to undergo a significant structural and chemical change in response to light is the basis for creating photoresponsive materials.
Research has shown that derivatives of 7-nitroindoline can be used to create thin films for micropatterning. nih.gov Using two-photon photolysis with a focused laser beam, specific areas of the film can be chemically altered, allowing for the creation of high-resolution patterns on a surface. This technique is valuable in microfabrication and the development of biosensors.
Furthermore, the development of photoreactive 7-nitroindoline-S-thiocarbamates, synthesized from 5-bromo-7-nitroindoline, has been suggested to be useful for materials science applications where light-induced cleavage of a thiol-linked group under neutral conditions is required. nih.govacs.org This could be applied to the design of light-degradable polymers or hydrogels, where the material's properties can be altered by exposure to light.
Q & A
Basic Research Questions
Q. What are the critical steps for synthesizing 1-Acetyl-7-bromo-5-nitroindoline, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves sequential functionalization of the indoline core. Key steps include bromination at the 7-position, nitration at the 5-position, and acetylation of the 1-position amine. Optimization requires controlling reaction parameters (e.g., temperature, stoichiometry) to avoid over-nitration or dehalogenation. For bromination, using N-bromosuccinimide (NBS) in a polar aprotic solvent (e.g., DMF) at 0–5°C minimizes side reactions. Nitration with mixed acids (HNO₃/H₂SO₄) should be monitored via TLC to prevent by-products. Acetylation with acetic anhydride under basic conditions (e.g., pyridine) ensures selective protection .
Q. Which analytical techniques are essential for characterizing this compound, and how are they applied?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions and acetyl group integration. For example, deshielding of the indoline H-6 proton indicates bromine’s electron-withdrawing effect at C-7 .
- LC/MS : Validates molecular weight (e.g., [M+H]+ peak) and purity. High-resolution LC/MS can detect trace impurities like deacetylated by-products .
- X-ray Crystallography : Resolves ambiguous regiochemistry, particularly when nitro and bromo groups cause overlapping signals in NMR .
Q. How should this compound be stored to maintain stability, and what degradation pathways are common?
- Methodological Answer : Store under inert atmosphere (argon) at –20°C to prevent hydrolysis of the acetyl group or nitro reduction. Degradation studies via accelerated stability testing (40°C/75% RH) reveal nitro group reduction to amine under acidic conditions. Regular HPLC monitoring is recommended for long-term storage .
Advanced Research Questions
Q. How can regioselectivity challenges during functionalization of this compound be addressed?
- Methodological Answer : The electron-deficient aromatic ring (due to nitro and bromo groups) directs electrophilic substitutions to meta/para positions. Computational modeling (DFT calculations) predicts reactive sites, while directing groups (e.g., acetyl) can bias reactivity. For example, Suzuki-Miyaura coupling at C-3 requires palladium catalysts with bulky ligands (e.g., SPhos) to overcome steric hindrance from the acetyl group .
Q. What strategies resolve contradictory spectroscopic data when analyzing derivatives of this compound?
- Methodological Answer : Contradictions (e.g., NMR vs. LC/MS data) often arise from dynamic processes (e.g., rotamers) or impurities. Strategies include:
- Variable Temperature NMR : Identifies rotameric equilibria by observing signal coalescence at elevated temperatures.
- 2D NMR (COSY, NOESY) : Correlates proton environments to confirm substitution patterns.
- Complementary Techniques : Pair XRD with NMR to resolve structural ambiguities .
Q. How can computational chemistry guide the design of this compound-based probes or ligands?
- Methodological Answer :
- Docking Studies : Predict binding affinities to biological targets (e.g., kinases) by simulating interactions between the nitro group and active-site residues.
- QSPR Models : Relate substituent electronic properties (Hammett σ constants) to reactivity or solubility.
- MD Simulations : Assess stability of derived complexes in physiological conditions .
Q. What experimental designs mitigate competing reactions during multi-step synthesis?
- Methodological Answer : Use orthogonal protecting groups and sequential deprotection. For example, acetylation protects the amine during nitration, while tert-butyl groups can shield reactive sites during cross-coupling. Design fractional factorial experiments to identify critical factors (e.g., catalyst loading, solvent polarity) influencing yield .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
